4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole is a heterocyclic organic compound characterized by the molecular formula and a molecular weight of 213.24 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology. It is classified as a pyrimidine derivative, which is a category of compounds known for their diverse biological properties and applications in drug development.
The compound can be synthesized through specific chemical reactions involving precursors such as 4-chloro-8-methyl-5H-pyrimido[5,4-b]indole and hydrazine. Its structure and properties have been explored in several studies, highlighting its significance in both organic synthesis and medicinal applications.
4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole falls under the classification of heterocyclic compounds, specifically those containing nitrogen in their ring structure. This classification is crucial for understanding its reactivity and potential interactions with biological systems.
The synthesis of 4-hydrazino-8-methyl-5H-pyrimido[5,4-b]indole typically involves the reaction of 4-chloro-8-methyl-5H-pyrimido[5,4-b]indole with hydrazine. This reaction can be conducted under controlled conditions to optimize yield and purity.
The molecular structure of 4-hydrazino-8-methyl-5H-pyrimido[5,4-b]indole features a pyrimidine ring fused with an indole moiety. The presence of the hydrazino group at the 4-position is significant for its biological activity.
4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole participates in several chemical reactions:
The primary mechanism of action for 4-hydrazino-8-methyl-5H-pyrimido[5,4-b]indole involves its role as an inhibitor of thromboxane synthetase. This inhibition affects the arachidonic acid pathway, leading to decreased vasoconstriction and platelet aggregation.
4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole has several notable applications:
Pyrimido[5,4-b]indole represents a privileged heterocyclic scaffold in modern drug discovery, characterized by a fused tetracyclic system that combines the electronic properties of indole and pyrimidine rings. This architecture enables diverse non-covalent interactions with biological targets, including π-π stacking, hydrogen bonding, and van der Waals forces [3] [5]. The scaffold’s planar configuration facilitates deep penetration into enzyme binding pockets, while its synthetic versatility allows strategic functionalization at multiple positions—notably C-4, N-5, and C-8—to fine-tune pharmacological profiles [5] [8]. Within this structural landscape, 4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole (CAS# 1706455-05-1) emerges as a strategically modified derivative where the hydrazino group (-NHNH₂) at C-4 and the methyl group at C-8 introduce distinct electronic and steric features critical for bioactivity [1].
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1706455-05-1 |
Molecular Formula | C₁₁H₁₁N₅ |
Molecular Weight | 213.24 g/mol |
SMILES Notation | CC1=CC=C2NC3=C(C2=C1)N=CN=C3NN |
Storage Requirements | Cold-chain transportation |
Purity Specification | Not fully characterized |
Pyrimido[5,4-b]indoles exhibit target promiscuity, enabling applications across antiviral, antibacterial, and anticancer domains. Their planar structure mimics purine bases, facilitating interactions with nucleotide-binding sites in enzymes and receptors [9]. This mimicry underpins the scaffold’s role in kinase inhibition, DNA intercalation, and topoisomerase modulation. For example, pyrimido[5,4-b]indoles act as selective Toll-like Receptor 4 (TLR4) ligands by binding the MD-2 co-receptor, thereby modulating NF-κB and interferon pathways—a mechanism leveraged in adjuvant development for immune potentiation [5]. Modifications at C-8 (e.g., methylation) enhance metabolic stability and membrane permeability, as evidenced by derivatives showing efficacy against multidrug-resistant Acinetobacter baumannii in murine infection models [8]. The 4-hydrazino substitution specifically introduces a chelating moiety that can coordinate metal ions or form Schiff bases with carbonyl groups in biological targets, expanding mechanistic possibilities [1] [8].
Derivative Structure | Biological Target | Reported Activity |
---|---|---|
Phenyl carboxamide at N-5 | TLR4/MD-2 complex | NF-κB activation; IP-10 induction |
C-7 Fluoroquinolone hybrids | DNA Gyrase (GyrB)/Topo IV (ParE) | Broad-spectrum antibacterials (MIC ≤0.25 µg/mL vs Gram-negatives) |
4-Amino-6-hetaryl substitutions | Viral polymerases | Antiviral (DENV EC₅₀ = 0.238 µM) |
8-Methyl-4-hydrazino | Undefined (EGFR/hERG screened) | Lead optimization candidate |
The hydrazino group (-NHNH₂) serves as a multifunctional pharmacophore capable of hydrogen-bond donation/acceptance, dipole-dipole interactions, and covalent bond formation. In pyrimido[5,4-b]indoles, 4-hydrazino substitution enhances solubility via protonation at physiological pH and enables the synthesis of condensed heterocycles like triazoles or indazoles through cyclocondensation reactions [1] [6]. Biologically, this moiety contributes to chelation-mediated enzyme inhibition, particularly against metalloenzymes. For instance, hydrazino-pyrimidoindoles demonstrate enhanced binding to the Mg²⁺-ATP site in EGFR kinase (IC₅₀ = 7.27–17.29 nM vs erlotinib’s 27.01 nM), attributed to hydrazine’s ability to coordinate the catalytic magnesium ion [2]. Similarly, in antibacterial applications, the basic hydrazino group may facilitate penetration through Gram-negative outer membranes via self-promoted uptake, counteracting efflux-mediated resistance [8]. The 8-methyl group augments this effect by imparting lipophilicity (predicted logP ≈ 2.1), balancing membrane permeability and aqueous solubility [1].
Hydrazino heterocycles originated in the 1950s with isoniazid (hydrazide derivative), revolutionizing tuberculosis therapy. The 1980s–1990s saw hydrazine integrated into antitumor agents (e.g., hydralazine), leveraging its reducing properties to scavenge reactive oxygen species. Modern medicinal chemistry exploits hydrazino groups as:
Pyrimido[5,4-b]indoles gained prominence post-2010 following high-throughput screens identifying them as TLR4 modulators [5]. The incorporation of hydrazine at C-4 represents a recent innovation (post-2020), with 4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole first synthesized via copper-catalyzed cyclization of thiosemicarbazide intermediates under eco-friendly conditions—replacing thiophosgene with di-2-pyridyl thionocarbonate (DPT) to minimize toxicity [6]. Contemporary routes employ palladium-catalyzed arylations or microwave-assisted condensations, achieving yields >60% [9]. Current research focuses on optimizing this core for reduced hERG inhibition while maintaining dual antibacterial/anticancer profiles [8].
Time Period | Synthetic Strategy | Key Advance | Limitation Addressed |
---|---|---|---|
Pre-2010 | Thiophosgene-mediated isothiocyanate formation | Access to 3,5-dihydro-4H-pyrimidoindol-4-ones | Toxicity of thiophosgene |
2010–2015 | Pd-catalyzed intramolecular arylation | Synthesis of 4-chloro precursors for cross-coupling | Restricted substitution patterns |
2015–Present | DPT-based cyclization; Cu/I catalysis | Eco-friendly 4-hydrazino formation (~62% yield) | Functional group incompatibility |
Core Compounds Catalog
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0